molecular formula C14H14BrNO3 B2961013 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1251609-60-5

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B2961013
CAS No.: 1251609-60-5
M. Wt: 324.174
InChI Key: WBHJDWBDNOPNDM-UHFFFAOYSA-N
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Description

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide ( 1226447-59-1) is a synthetic organic compound with the molecular formula C15H16BrNO3 . It belongs to the class of benzamide derivatives, a group known for diverse biological activities. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical testing . Structurally, it features a benzamide core substituted with a bromo group and a hydroxyethylfuran moiety. The furan ring, a common feature in bioactive molecules, and the bromine atom offer distinct reactivity for further chemical modifications, making this compound a valuable building block in medicinal chemistry . Compounds within this class have been studied for their antimicrobial properties, particularly against Gram-positive bacteria, and for their anti-inflammatory activity through protease inhibition mechanisms . This product is provided for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHJDWBDNOPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydroxyethylation: The brominated benzamide is then reacted with 2-hydroxyethylamine to introduce the hydroxyethyl group.

    Furan Ring Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding hydrogenated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound can be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Drug Development: It may serve as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide depends on its specific application. In pharmacological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group and the furan ring may play crucial roles in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide and related benzamide derivatives:

Compound Substituents Molecular Weight Synthetic Yield Reported Bioactivity Key References
This compound - 2-Bromo benzamide
- 2-Hydroxyethyl-5-methylfuran
~324.18 (estimated) Not reported Hypothesized antibacterial activity (based on structural analogs) -
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide - 3,5-Dibromo-2-methoxy
- Benzo[d]thiazol-2-ylthio-chlorophenyl
Higher (exact unreported) Multi-step synthesis Potent GroEL/ES inhibition; antibacterials against planktonic and biofilm bacteria
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide - Halogen-rich (Br, Cl, F)
- Trifluoropropyloxy
~445.25 (calculated) 90% Patent-specified therapeutic use (likely kinase or enzyme inhibition)
2-Bromo-N-[2-(furan-3-YL)ethyl]benzamide - 2-Bromo benzamide
- Furan-3-yl ethyl
294.14 Not detailed No bioactivity data provided
5-Chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide - Chloro-hydroxybenzamide
- Schiff base linkage
Variable Ethanol reflux (TLC-monitored) Antimicrobial activity against bacterial/fungal strains

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3,5-dibromo-2-methoxy derivative () exhibits enhanced antibacterial potency due to bromine’s electron-withdrawing effects, which stabilize interactions with bacterial chaperone proteins . Halogen-rich analogs (e.g., ) prioritize metabolic stability and target affinity through fluorine and chlorine substituents, though this may increase toxicity risks .

Synthetic Efficiency :

  • The 90% yield for the trifluoropropyloxy derivative () highlights the efficiency of using acyl chlorides and aniline intermediates . The target compound’s synthesis would likely require similar amide coupling steps but may face challenges in stereochemical control due to the hydroxyethyl-furan moiety.

Antimicrobial Potential: Compounds with hydroxybenzamide cores () show broad-spectrum antimicrobial activity, suggesting that the target’s hydroxy group could enhance binding to microbial enzymes or membranes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst. Key steps include:

  • Using 2-bromobenzamide derivatives as aryl halide precursors.
  • Optimizing substituents (e.g., tert-butyl or cumyl groups on the amide nitrogen) to enhance enantioselectivity (up to 93% ee) .
  • Reaction conditions: Pd(OAc)₂, chiral ligands (e.g., Binap), and mild bases (e.g., K₃PO₄) in toluene/water at 80–100°C.
    • Critical parameters : Temperature, ligand choice, and protecting groups on the hydroxyethyl moiety to prevent side reactions.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Primary methods :

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve chiral centers and intermolecular interactions (e.g., hydrogen bonding in the hydroxyethyl group) .
    • Supplementary data : IR spectroscopy for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Receptor antagonism :

  • CXCR2/CXCR1 binding assays (e.g., IL-8 competition assays in neutrophils) to assess anti-inflammatory potential .
    • Antimicrobial screening :
  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains .
    • Controls : Use DMSO as a negative control and reference inhibitors (e.g., SCH 527123 for CXCR2) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral hydroxyethyl group?

  • Chiral catalysts : Employ Pd-Binap complexes to induce axial chirality during Suzuki-Miyaura coupling .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxy group during synthesis, followed by deprotection with TBAF .
  • Resolution techniques : Chiral HPLC or enzymatic resolution for racemic mixtures .

Q. How do structural modifications (e.g., furan substitution) impact biological activity?

  • Structure-activity relationship (SAR) strategies :

  • Replace the 5-methylfuran with other heterocycles (e.g., thiophene) to alter lipophilicity and receptor binding .
  • Modify the hydroxyethyl group to esters or ethers to enhance metabolic stability .
    • Experimental validation :
  • Compare IC₅₀ values in CXCR2 assays after systematic substitutions .
  • Assess solubility via logP measurements and pharmacokinetic profiling in rodent models .

Q. How can crystallographic fragment screening elucidate target interactions?

  • Co-crystallization : Soak the compound with target proteins (e.g., CXCR2 or bacterial chaperones) and analyze using:

  • X-ray diffraction (1.5–2.0 Å resolution) to map binding pockets .
  • Thermal shift assays to monitor protein stability upon ligand binding .
    • Data interpretation : Use programs like PHENIX or Coot for electron density analysis .

Q. How to address contradictions in biological activity data across studies?

  • Root-cause analysis :

  • Verify compound purity via HPLC (>98%) and elemental analysis .
  • Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) .
    • Dose-response studies : Perform full dose curves (0.1–100 μM) to confirm potency thresholds .
    • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and in vivo inflammation models (e.g., murine neutrophil migration) .

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